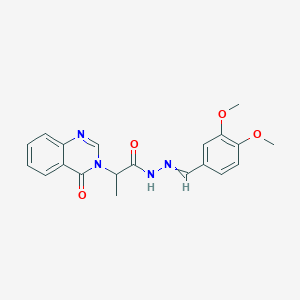
N'-(3,4-dimethoxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3,4-dimethoxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DQB or DQBP, and it is a derivative of the quinazoline family of compounds. DQB has been synthesized using various methods and has been found to have significant potential in scientific research.
Mécanisme D'action
The exact mechanism of action of DQB is not yet fully understood. However, it has been suggested that DQB may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DQB may also act by reducing the production of inflammatory mediators and cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
DQB has been found to have various biochemical and physiological effects. It has been found to reduce the expression of certain genes that are involved in the growth and proliferation of cancer cells. DQB has also been found to reduce the production of inflammatory mediators and cytokines, thereby reducing inflammation. Furthermore, DQB has been found to inhibit the growth of various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DQB in lab experiments include its potential anti-cancer, anti-inflammatory, and anti-microbial properties. DQB has also been found to have low toxicity, making it a potentially safe compound to use in experiments. However, the limitations of using DQB in lab experiments include its limited solubility in water and its relatively high cost.
Orientations Futures
There are several future directions for research on DQB. One potential direction is to study its potential use in the treatment of cancer, particularly in combination with other anti-cancer drugs. Another potential direction is to study its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Furthermore, research could be conducted to investigate the mechanism of action of DQB and to identify other potential targets for this compound. Finally, research could be conducted to improve the synthesis method of DQB and to develop more efficient and cost-effective methods for its production.
Méthodes De Synthèse
The synthesis of DQB involves the reaction of 3,4-dimethoxybenzaldehyde and 2-aminobenzamide in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. The final product is obtained as a yellow solid with a melting point of 205-207°C.
Applications De Recherche Scientifique
DQB has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, and it has been found to inhibit the growth of cancer cells. DQB has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Furthermore, DQB has been studied for its potential use as an anti-microbial agent and has been found to inhibit the growth of various bacterial strains.
Propriétés
Nom du produit |
N'-(3,4-dimethoxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide |
|---|---|
Formule moléculaire |
C20H20N4O4 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
N-[(3,4-dimethoxyphenyl)methylideneamino]-2-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C20H20N4O4/c1-13(24-12-21-16-7-5-4-6-15(16)20(24)26)19(25)23-22-11-14-8-9-17(27-2)18(10-14)28-3/h4-13H,1-3H3,(H,23,25) |
Clé InChI |
AYLLNZNSPUSYJP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NN=CC1=CC(=C(C=C1)OC)OC)N2C=NC3=CC=CC=C3C2=O |
SMILES canonique |
CC(C(=O)NN=CC1=CC(=C(C=C1)OC)OC)N2C=NC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B255102.png)
![ethyl 2-[3-(furan-2-ylcarbonyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255103.png)
![9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255106.png)
![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255108.png)


![N'-[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-hydroxybenzohydrazide](/img/structure/B255115.png)
![2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255116.png)



![(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile](/img/structure/B255131.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate](/img/structure/B255136.png)
![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255137.png)